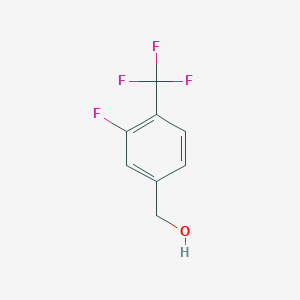

3-氟-4-(三氟甲基)苄醇

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the use of fluorinated precursors in polymer synthesis . Another approach introduced a new benzyl ether-type protecting group for alcohols, which could be relevant for the synthesis of "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Additionally, benzyltrifluoromethyl selenide was used for electrophilic trifluoromethylselenolation, demonstrating a method for introducing trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the presence of C(sp3)–F bonds and the trifluoromethyl group affected the molecular conformation and crystal packing, which could be similar in "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . The introduction of fluorine atoms can lead to unique intermolecular interactions, such as hydrogen bonding and the "fluorous effect" .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives was achieved using a photoredox catalyst, which could be analogous to reactions involving "3-Fluoro-4-(trifluoromethyl)benzyl alcohol" . Oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers also demonstrates the reactivity of benzyl alcohols in the presence of fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms can also affect the acidity and hydrogen bonding characteristics of a molecule . These properties are important for applications in materials science and pharmaceuticals, where stability and specific interactions are crucial.

科学研究应用

医药中间体

该化合物用作医药中间体 . 它在各种药物合成中起着至关重要的作用。 例如,它存在于索拉非尼的结构中,索拉非尼是美国食品药品监督管理局 (FDA) 批准的用于治疗晚期肝细胞癌 (原发性肝癌) 的药物 .

核磁共振谱预测

该化合物还用于预测核磁共振 (NMR) 谱 . 核磁共振是一种强大的工具,在化学中用于确定分子的结构、化合物的纯度以及其他重要信息。

动力学研究

“3-氟-4-(三氟甲基)苄醇”用作膦酰甲酸酯前体药物和水合铬 (IV) 动力学研究的试剂 . 这些研究对于了解反应速率和机理至关重要,这在开发新药物和材料方面至关重要。

含氟化合物的合成

该化合物中的三氟甲基使其在其他含氟化合物的合成中非常有用 . 含氟化合物对药物发展影响重大,占美国食品药品监督管理局 (FDA) 批准的畅销药物分子的 50% 以上 .

FDA 批准药物的开发

在过去 20 年中,FDA 批准了含三氟甲基的药物 . 该化合物及其三氟甲基可以成为开发新药的潜在候选者。

有机氟化学研究

该化合物在有机氟化学领域也很重要<a aria-label="3: " data-citationid="426dfbca-96a1-fc0c-ff34-ee883e8160d

安全和危害

作用机制

Target of Action

It has been noted that this compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The reaction involves a resonance-stabilized carbocation .

Biochemical Pathways

The compound’s ability to enhance the charging of myoglobin noncovalent complex suggests it may interact with protein complexes and potentially influence their function .

Result of Action

Its enhancement of the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy suggests it may influence protein complex function .

属性

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBRNORZNYPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372143 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230295-16-6 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)